molecular formula C15H16O3 B1271277 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde CAS No. 426221-47-8

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

Cat. No. B1271277
M. Wt: 244.28 g/mol
InChI Key: ZCKGXMJPBNJXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through intramolecular cycloadditions, as seen in the thermolysis of 2-prop-2-ynyloxy-benzaldehyde azines . This method could potentially be adapted for the synthesis of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde by modifying the starting materials and reaction conditions to incorporate the ethoxy and allyl functional groups.

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, along with X-ray analysis, are essential tools for determining the molecular structure of complex organic compounds . These methods would likely be employed to elucidate the structure of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde, ensuring that the synthesis has proceeded correctly and to confirm the molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated using DFT calculations and molecular dynamics simulations, which can predict reactive properties and potential applications, such as anti-cancerous drug development . These computational methods could be used to explore the reactivity of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde, including its potential for forming Schiff base complexes, as indicated by research on related benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can be inferred from studies on structurally similar compounds. For instance, the electrochemical behavior of metal Schiff base complexes derived from related benzaldehydes has been characterized, which could provide a basis for understanding the redox properties of the compound . Additionally, the fluorogenic properties of benzaldehyde derivatives for chromatographic analysis suggest potential analytical applications for the compound . The tunable synthesis of related compounds also indicates that the compound may have versatile synthetic applications, depending on the reaction conditions employed .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 426221-47-8 . It is used as a building block in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A compound structurally similar to “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” was synthesized and evaluated as an antifungal agent .
    • Methods of Application : The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of the resulting chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
    • Results or Outcomes : The synthesized compounds showed moderate to high activities against three dermatophytes, with MIC values 31.25–62.5 µg/mL . Interestingly, some of the compounds possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” is used as a building block in synthetic chemistry . It is often used in the synthesis of complex molecules .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A compound structurally similar to “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” was synthesized and evaluated as an antifungal agent .
    • Methods of Application : The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of the resulting chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
    • Results or Outcomes : The synthesized compounds showed moderate to high activities against three dermatophytes, with MIC values 31.25–62.5 µg/mL . Interestingly, some of the compounds possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” is used as a building block in synthetic chemistry . It is often used in the synthesis of complex molecules .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : A compound structurally similar to “3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” was synthesized and evaluated as an antifungal agent .
    • Methods of Application : The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of the resulting chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
    • Results or Outcomes : The synthesized compounds showed moderate to high activities against three dermatophytes, with MIC values 31.25–62.5 µg/mL . Interestingly, some of the compounds possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGXMJPBNJXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367716
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

CAS RN

426221-47-8
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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